molecular formula C20H20F2N6O B1666230 (S)-5-Fluoro-2-(1-(4-fluorophenyl)ethylamino)-6-(5-isopropoxy-1H-pyrazol-3-ylamino)nicotinonitrile

(S)-5-Fluoro-2-(1-(4-fluorophenyl)ethylamino)-6-(5-isopropoxy-1H-pyrazol-3-ylamino)nicotinonitrile

Cat. No.: B1666230
M. Wt: 398.4 g/mol
InChI Key: QRAQXWWNHQMCBH-LBPRGKRZSA-N
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Description

AZD-6918 is a small molecule drug initially developed by AstraZeneca PLC. It is a potent and selective inhibitor of the tropomyosin receptor kinase family, specifically targeting the tropomyosin receptor kinase A. This compound was primarily investigated for its potential therapeutic applications in treating various types of malignant solid neoplasms, including refractory solid tumors .

Preparation Methods

The synthesis of AZD-6918 involves several steps, starting with the preparation of key intermediates. The synthetic route typically includes the following steps:

Industrial production methods for AZD-6918 would involve scaling up these synthetic routes while ensuring the purity and consistency of the final product. This typically requires optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and minimize impurities.

Chemical Reactions Analysis

AZD-6918 undergoes several types of chemical reactions, including:

Common reagents and conditions used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate the reactions. The major products formed from these reactions are typically derivatives of AZD-6918 with modified functional groups.

Scientific Research Applications

    Chemistry: The compound’s unique chemical properties make it a valuable tool for studying the mechanisms of chemical reactions and developing new synthetic methodologies.

    Biology: AZD-6918 has been used to investigate the role of tropomyosin receptor kinase A in cellular signaling pathways and its involvement in various biological processes, such as cell growth and differentiation.

    Medicine: The compound has shown promise as a therapeutic agent for treating malignant solid neoplasms, particularly those that are refractory to conventional treatments.

Mechanism of Action

AZD-6918 exerts its effects by selectively inhibiting the activity of tropomyosin receptor kinase A. This inhibition disrupts the signaling pathways mediated by tropomyosin receptor kinase A, which are involved in various cellular processes, including cell growth, survival, and differentiation. By blocking these pathways, AZD-6918 can induce cell death in malignant cells and inhibit tumor growth .

The molecular targets of AZD-6918 include the tropomyosin receptor kinase A and its downstream signaling partners, such as the phosphoinositide 3-kinase and the mitogen-activated protein kinase pathways. These pathways play critical roles in regulating cell proliferation, survival, and migration, making them important targets for cancer therapy .

Comparison with Similar Compounds

AZD-6918 is unique among tropomyosin receptor kinase inhibitors due to its high selectivity and potency. Similar compounds include:

Compared to these compounds, AZD-6918 offers a unique combination of selectivity and potency, making it a valuable tool for studying tropomyosin receptor kinase A signaling and developing targeted therapies for cancer.

Properties

Molecular Formula

C20H20F2N6O

Molecular Weight

398.4 g/mol

IUPAC Name

5-fluoro-2-[[(1S)-1-(4-fluorophenyl)ethyl]amino]-6-[(3-propan-2-yloxy-1H-pyrazol-5-yl)amino]pyridine-3-carbonitrile

InChI

InChI=1S/C20H20F2N6O/c1-11(2)29-18-9-17(27-28-18)25-20-16(22)8-14(10-23)19(26-20)24-12(3)13-4-6-15(21)7-5-13/h4-9,11-12H,1-3H3,(H3,24,25,26,27,28)/t12-/m0/s1

InChI Key

QRAQXWWNHQMCBH-LBPRGKRZSA-N

Isomeric SMILES

C[C@@H](C1=CC=C(C=C1)F)NC2=NC(=C(C=C2C#N)F)NC3=CC(=NN3)OC(C)C

SMILES

CC(C)OC1=NNC(=C1)NC2=C(C=C(C(=N2)NC(C)C3=CC=C(C=C3)F)C#N)F

Canonical SMILES

CC(C)OC1=NNC(=C1)NC2=C(C=C(C(=N2)NC(C)C3=CC=C(C=C3)F)C#N)F

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>5 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

AZD-6918;  AZD6918;  AZD 6918.

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(S)-5-Fluoro-2-(1-(4-fluorophenyl)ethylamino)-6-(5-isopropoxy-1H-pyrazol-3-ylamino)nicotinonitrile
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(S)-5-Fluoro-2-(1-(4-fluorophenyl)ethylamino)-6-(5-isopropoxy-1H-pyrazol-3-ylamino)nicotinonitrile
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(S)-5-Fluoro-2-(1-(4-fluorophenyl)ethylamino)-6-(5-isopropoxy-1H-pyrazol-3-ylamino)nicotinonitrile
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(S)-5-Fluoro-2-(1-(4-fluorophenyl)ethylamino)-6-(5-isopropoxy-1H-pyrazol-3-ylamino)nicotinonitrile
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(S)-5-Fluoro-2-(1-(4-fluorophenyl)ethylamino)-6-(5-isopropoxy-1H-pyrazol-3-ylamino)nicotinonitrile
Reactant of Route 6
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(S)-5-Fluoro-2-(1-(4-fluorophenyl)ethylamino)-6-(5-isopropoxy-1H-pyrazol-3-ylamino)nicotinonitrile

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